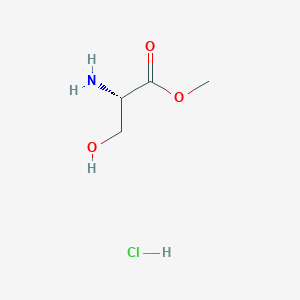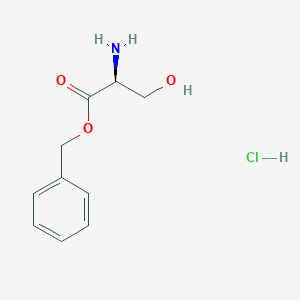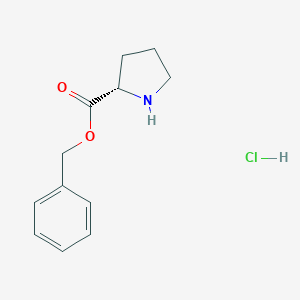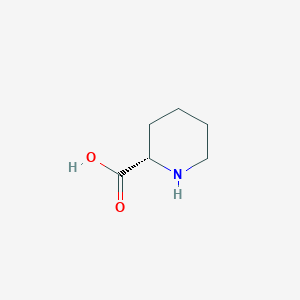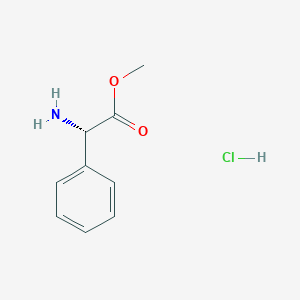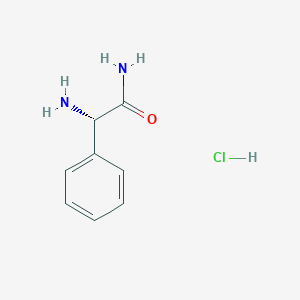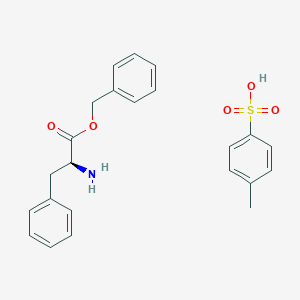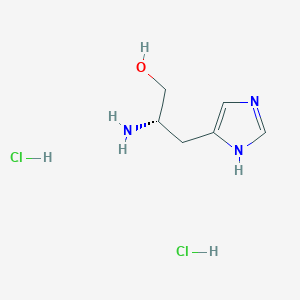
L-Histidinol dihydrochloride
概要
説明
L-Histidinol dihydrochloride is a potent and reversible inhibitor of protein synthesis in cultured human cells . It is also a precursor of histidine in procaryotes and some eukaryotes . It does not significantly affect histidine transport into cells, but most likely inhibits protein synthesis by decreasing the activation of histidine .
Synthesis Analysis
L-Histidinol dihydrochloride is generated from its immediate precursor, L-histidinol phosphate, by a phosphatase . It is then oxidized to L-histidinal, which in turn is oxidized to L-histidine, by a single enzyme, histidinol dehydrogenase .Molecular Structure Analysis
The molecular formula of L-Histidinol dihydrochloride is C6H11N3O • 2HCl . Its molecular weight is 214.1 . The SMILES string representation is Cl [H].Cl [H].N [C@H] (CO)Cc1c [nH]cn1 .Chemical Reactions Analysis
Histidinol competitively inhibits the pyrophosphate-ATP exchange reaction that is promoted by histidyl-tRNA synthetase in the presence of histidine .Physical And Chemical Properties Analysis
L-Histidinol dihydrochloride is a white to off-white powder . It has a melting point of 193-195 °C . It is soluble in water (50 mg/ml), yielding a clear, colorless solution .科学的研究の応用
- L-Histidinol dihydrochloride serves as a reagent in urinary metabolite analysis . Researchers use it to study metabolic pathways and identify specific metabolites in urine samples. By analyzing the presence and levels of metabolites, scientists gain insights into physiological processes and disease states.
- In cell biology, L-Histidinol dihydrochloride plays a crucial role in creating knockout cell lines. For instance, DT40 knockout cells are generated by selecting cells in a medium containing 1 mg/ml histidinol . This approach allows researchers to induce amino acid deprivation, study cellular responses, and investigate gene function.
- L-Histidinol dihydrochloride acts as a reversible inhibitor of protein synthesis . Researchers use it to study translation processes within cells. By inhibiting protein synthesis, they can investigate the effects on cell growth, proliferation, and protein homeostasis.
Urinary Metabolite Analysis
Amino Acid Deprivation Studies
Protein Synthesis Inhibition
作用機序
Target of Action
L-Histidinol dihydrochloride primarily targets Histidinol dehydrogenase and Histidine-tRNA ligase . These enzymes play crucial roles in the biosynthesis of the amino acid histidine .
Mode of Action
L-Histidinol dihydrochloride acts as a reversible inhibitor of protein synthesis . It competitively inhibits the pyrophosphate-ATP exchange reaction that is promoted by histidyl-tRNA synthetase in the presence of histidine . This inhibition decreases the activation of histidine, thereby affecting protein synthesis .
Biochemical Pathways
L-Histidinol dihydrochloride is involved in the histidine biosynthesis pathway . It is a precursor of histidine in prokaryotes and some eukaryotes . The compound’s interaction with its targets leads to the inhibition of protein synthesis, affecting various downstream biochemical pathways.
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption and distribution in the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The primary result of L-Histidinol dihydrochloride’s action is the inhibition of protein synthesis . When culture media contains 5 μM histidine, protein synthesis is inhibited 50% in the presence of 0.1 mM histidinol . This can have various molecular and cellular effects, depending on the specific proteins affected.
Action Environment
The action of L-Histidinol dihydrochloride can be influenced by various environmental factors. For instance, the presence of histidine in the environment can affect the compound’s efficacy in inhibiting protein synthesis . Additionally, the compound’s stability may be affected by factors such as temperature and pH .
Safety and Hazards
特性
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.2ClH/c7-5(3-10)1-6-2-8-4-9-6;;/h2,4-5,10H,1,3,7H2,(H,8,9);2*1H/t5-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCAFNBBXRWXQA-XRIGFGBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(CO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](CO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880030 | |
| Record name | L-Histidinol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Histidinol dihydrochloride | |
CAS RN |
1596-64-1 | |
| Record name | Imidazole-4-propanol, beta-amino-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Histidinol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-β-amino-1H-imidazole-4-propanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions L-Histidinol dihydrochloride exhibited dose-dependent inhibition of MCF-7 breast cancer cell proliferation. Could you elaborate on the potential mechanism behind this observed effect?
A1: While the study [] highlights the antiproliferative effect of L-Histidinol dihydrochloride on MCF-7 cells, it doesn't delve into the specific underlying mechanism. Further research is needed to understand how this compound interacts with cellular targets and pathways to inhibit proliferation. Potential areas of investigation include its influence on cell cycle progression, apoptosis induction, or its role in modulating key signaling pathways associated with breast cancer cell growth and survival.
Q2: The research focuses on identifying bioactive compounds from Murraya koenigii L. Spreng with anti-cancer properties. Were there any comparative analyses between the efficacy of L-Histidinol dihydrochloride and other identified compounds like Pheniramine maleate salt against MCF-7 cells?
A2: The research [] does state that Pheniramine maleate salt, Doxylamine succinate salt, and L-Histidinol dihydrochloride all demonstrated dose-dependent inhibition of MCF-7 cell proliferation. Notably, Pheniramine maleate salt exhibited the highest inhibitory effect, achieving 98.46% inhibition at a concentration of 280 μg/mL after 72 hours. The study does not directly compare the efficacy of L-Histidinol dihydrochloride to other identified compounds in a head-to-head manner. Further research is needed to determine if differences in potency and efficacy exist between these compounds and to elucidate the specific mechanisms underlying their antiproliferative effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




